Sourcing 2,6-Dinitro-4-fluorophenol eliminates the process hazard and regioisomer issue of in-house double-nitration.
2,6-Dinitro-4-fluorophenol (CAS 364-32-9), also known as 4-fluoro-2,6-dinitrophenol, is a highly electron-deficient aromatic building block characterized by a phenolic core substituted with two ortho-nitro groups and a para-fluorine atom. This specific substitution pattern renders the compound exceptionally acidic and highly activated for downstream chemical transformations[1]. In industrial and advanced laboratory settings, it is primarily procured as a direct precursor for the synthesis of 2,6-diamino-4-fluorophenol, a critical symmetric monomer used in the production of fluorinated polybenzoxazoles (PBOs) and high-performance polyimides . By offering a pre-installed fluorine atom and symmetric nitro groups, this compound allows materials scientists and synthetic chemists to bypass hazardous in-house nitration steps while ensuring precise structural control for low-dielectric, high-thermal-stability polymer applications.
Attempting to substitute 2,6-Dinitro-4-fluorophenol with more common analogs like 2,4-dinitrophenol (DNP) or 4-fluorophenol fundamentally compromises downstream polymer architecture and process safety [1]. If a facility uses 4-fluorophenol as a starting material, it must perform a harsh, highly exothermic double-nitration using mixed acids (HNO3/H2SO4), which introduces severe safety risks, requires specialized corrosion-resistant reactors, and often yields difficult-to-separate regioisomers that degrade monomer purity . Conversely, if standard 2,4-dinitrophenol is used to bypass nitration, the subsequent reduction yields 2,4-diaminophenol—an asymmetric monomer that disrupts the linear backbone packing of polybenzoxazoles, drastically lowering the polymer's glass transition temperature (Tg) and lacking the carbon-fluorine bond necessary for low-dielectric electronic applications. Procuring 2,6-Dinitro-4-fluorophenol directly guarantees the symmetric 2,6-substitution pattern and the essential fluorine atom without the manufacturing bottlenecks of in-house nitration.
When synthesizing fluorinated diamine monomers, starting from 4-fluorophenol requires a mixed-acid double nitration that is highly exothermic and prone to over-oxidation, typically restricting isolated yields of the pure 2,6-dinitro isomer to sub-optimal levels (often <60% without extensive recrystallization). By procuring 2,6-Dinitro-4-fluorophenol (purity ≥98%), manufacturers eliminate this hazardous step entirely, allowing for a direct, high-yield catalytic hydrogenation (typically >90% yield) to the target 2,6-diamino-4-fluorophenol [1].
| Evidence Dimension | Process steps and isolated yield to target diamine |
| Target Compound Data | 1 step (Reduction only), >90% yield |
| Comparator Or Baseline | 4-Fluorophenol (2 steps: Nitration + Reduction) |
| Quantified Difference | Eliminates 1 hazardous step; avoids ~40% yield loss during nitration/purification |
| Conditions | Industrial-scale monomer synthesis workflow |
Procuring the pre-nitrated compound drastically reduces chemical hazard liabilities and manufacturing time while ensuring high-purity monomer production.
The structural symmetry of a monomer directly dictates the thermal and mechanical properties of the resulting polymer. 2,6-Dinitro-4-fluorophenol provides a symmetric 2,6-substitution pattern, which upon reduction yields a symmetric diamine. In contrast, standard 2,4-dinitrophenol yields an asymmetric 2,4-diamine[1]. Polymers (such as PBOs) synthesized from symmetric 2,6-diamines exhibit highly linear, rigidly packed backbones, resulting in significantly higher glass transition temperatures (Tg) compared to the kinked chains formed by asymmetric 2,4-diamines .
| Evidence Dimension | Monomer symmetry and resulting polymer backbone linearity |
| Target Compound Data | Symmetric 2,6-substitution (Linear backbone) |
| Comparator Or Baseline | 2,4-Dinitrophenol (Asymmetric 2,4-substitution) |
| Quantified Difference | Prevents chain-kinking, maximizing polymer Tg and tensile strength |
| Conditions | Polymerization into polybenzoxazole (PBO) networks |
For aerospace and advanced electronics, symmetric precursors are mandatory to achieve the stringent thermal stability requirements of high-performance polymers.
The combination of two nitro groups and a highly electronegative fluorine atom makes 2,6-Dinitro-4-fluorophenol exceptionally acidic. While standard 2,4-dinitrophenol (DNP) has a pKa of approximately 4.11, the inductive electron-withdrawing effect of the para-fluorine and the dual ortho-nitro groups in 2,6-Dinitro-4-fluorophenol lowers its pKa to approximately 2.96[1]. This >1 pH unit difference means that 2,6-Dinitro-4-fluorophenol is over 10 times more acidic, ensuring it exists almost entirely (>99%) as a highly soluble phenoxide anion at physiological and mildly acidic pH levels .
| Evidence Dimension | Acid Dissociation Constant (pKa) |
| Target Compound Data | pKa ~2.96 |
| Comparator Or Baseline | 2,4-Dinitrophenol (pKa ~4.11) |
| Quantified Difference | >1.1 pH unit decrease (10x greater acidity) |
| Conditions | Aqueous solution at standard temperature |
This extreme acidity guarantees complete ionization in biological buffers and aqueous formulations, preventing unpredictable precipitation and ensuring reliable dosing in metabolic assays.
Directly downstream of its symmetric structure and pre-installed fluorine atom, 2,6-Dinitro-4-fluorophenol is the ideal starting material for synthesizing 2,6-diamino-4-fluorophenol. This diamine is polymerized with dicarboxylic acids to form fluorinated polybenzoxazoles (PBOs). The resulting polymers exhibit lower dielectric constants and higher hydrophobicity than non-fluorinated PBOs, making them critical for next-generation microelectronic packaging and aerospace composites [1].
Due to its significantly lower pKa (~2.96) compared to standard 2,4-DNP, 2,6-Dinitro-4-fluorophenol (historically known as 4-FDNP) is utilized in specialized mitochondrial function studies. Its unique ionization profile alters its membrane partitioning behavior, allowing researchers to model cellular stress and apoptosis pathways under pH conditions where standard uncouplers exhibit variable efficacy .
The extreme electron deficiency of the aromatic ring, driven by the two nitro groups, highly activates the para-fluorine atom for SNAr reactions. In pharmaceutical and agrochemical discovery, this compound is procured as a highly reactive electrophile, allowing for the rapid installation of complex amines or alkoxides at the 4-position under mild conditions, bypassing the need for expensive transition-metal catalysts [1].